1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine
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Overview
Description
1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine is a complex organic compound that features a piperazine ring substituted with fluorophenyl and thiazolyl groups. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone to form the thiazole ring.
Substitution Reactions: Introducing the fluorophenyl groups via nucleophilic aromatic substitution.
Piperazine Ring Formation: Cyclization reactions to form the piperazine ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the thiazole ring or fluorophenyl groups.
Substitution: Electrophilic or nucleophilic substitutions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used but could include various substituted thiazoles, piperazines, and fluorophenyl derivatives.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions or receptor binding.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine would involve:
Molecular Targets: Binding to specific proteins or receptors.
Pathways Involved: Modulating signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)piperazine: Lacks the thiazole ring.
4-(4-Fluorophenyl)-1,3-thiazole: Lacks the piperazine ring.
1-(2-Chlorophenyl)-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]piperazine: Similar structure but with chlorine instead of fluorine.
Uniqueness
1-(2-Fluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperazine is unique due to the presence of both fluorophenyl and thiazolyl groups, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H17F2N3S |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-1,3-thiazole |
InChI |
InChI=1S/C19H17F2N3S/c20-15-7-5-14(6-8-15)17-13-25-19(22-17)24-11-9-23(10-12-24)18-4-2-1-3-16(18)21/h1-8,13H,9-12H2 |
InChI Key |
HZGWHELEYMNASN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C3=NC(=CS3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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